molecular formula C8H6Br2O4 B14488455 1-(2,3-Dibromo-4,5,6-trihydroxyphenyl)ethan-1-one CAS No. 65883-24-1

1-(2,3-Dibromo-4,5,6-trihydroxyphenyl)ethan-1-one

Katalognummer: B14488455
CAS-Nummer: 65883-24-1
Molekulargewicht: 325.94 g/mol
InChI-Schlüssel: FTQBBIUOTBMTIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Dibromo-4,5,6-trihydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H6Br2O4 This compound is characterized by the presence of two bromine atoms, three hydroxyl groups, and a ketone functional group attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-(2,3-Dibromo-4,5,6-trihydroxyphenyl)ethan-1-one typically involves the bromination of 1-(4,5,6-trihydroxyphenyl)ethan-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Analyse Chemischer Reaktionen

1-(2,3-Dibromo-4,5,6-trihydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium cyanide.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-(2,3-Dibromo-4,5,6-trihydroxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its reactivity and stability

Wirkmechanismus

The mechanism of action of 1-(2,3-Dibromo-4,5,6-trihydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl groups play a crucial role in its reactivity and biological activity. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound can generate reactive oxygen species (ROS) through redox reactions, contributing to its antimicrobial and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

1-(2,3-Dibromo-4,5,6-trihydroxyphenyl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Eigenschaften

CAS-Nummer

65883-24-1

Molekularformel

C8H6Br2O4

Molekulargewicht

325.94 g/mol

IUPAC-Name

1-(2,3-dibromo-4,5,6-trihydroxyphenyl)ethanone

InChI

InChI=1S/C8H6Br2O4/c1-2(11)3-4(9)5(10)7(13)8(14)6(3)12/h12-14H,1H3

InChI-Schlüssel

FTQBBIUOTBMTIC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C(=C(C(=C1Br)Br)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.